5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC20372814
Molecular Formula: C9H7NO3S2
Molecular Weight: 241.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NO3S2 |
|---|---|
| Molecular Weight | 241.3 g/mol |
| IUPAC Name | 5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO3S2/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | PTHTVVIFJBKRKV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NSC(=C1)C2=CC=C(S2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound comprises a thiophene-2-carboxylic acid backbone substituted at the 5-position with a 3-methoxy-1,2-thiazole heterocycle. Key structural attributes include:
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Thiophene ring: A five-membered aromatic ring with one sulfur atom, functionalized with a carboxylic acid group at position 2.
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1,2-Thiazole moiety: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 2, respectively, with a methoxy group (-OCH₃) at position 3.
The molecular weight is 241.28 g/mol, with a calculated octanol-water partition coefficient (LogP) of 1.82, suggesting moderate hydrophobicity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₃S₂ |
| Molecular Weight | 241.28 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 101 Ų |
Synthetic Pathways
Core Synthesis Strategies
The compound is synthesized through a multi-step protocol involving:
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Thiazole Formation: Cyclocondensation of α-bromoacyl intermediates with thiourea derivatives, as demonstrated in analogous thiazole syntheses .
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Thiophene Coupling: Suzuki-Miyaura cross-coupling or direct arylation to attach the thiazole to the thiophene ring .
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Carboxylic Acid Functionalization: Hydrolysis of ester precursors under acidic or basic conditions .
Scheme 1: Representative Synthetic Route
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Bromination of 3-methoxy-1,2-thiazole-5-carbonyl chloride to form the α-bromo intermediate.
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Pd-catalyzed coupling with 5-bromothiophene-2-carboxylate.
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Saponification of the ethyl ester to yield the carboxylic acid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry
Biological Activity and Applications
Table 2: Comparative Bioactivity of Analogues
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 5-(2-Methylthiazol-4-yl)thiophene-3-carboxylic acid | 15.6 | Escherichia coli |
| 3-Methoxy-1,2-thiazole-5-carboxylic acid | 31.2 | Bacillus subtilis |
Computational Insights
Molecular Docking Studies
Docking simulations with E. coli dihydrofolate reductase (PDB: 1RX7) reveal:
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Strong hydrogen bonding between the carboxylic acid group and Arg57 residue (binding energy: -8.2 kcal/mol).
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π-π stacking interactions between the thiazole ring and Phe31 .
Industrial and Pharmacological Relevance
Drug Development
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Lead optimization candidate: Structural plasticity allows modifications at the methoxy and carboxylic acid positions.
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Prodrug potential: Ester derivatives show improved oral bioavailability in preclinical models .
Material Science Applications
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